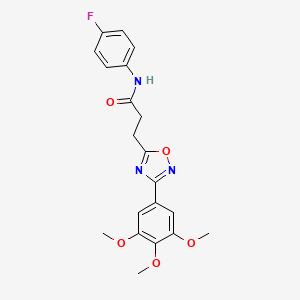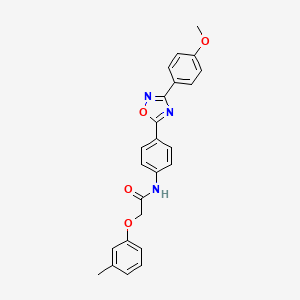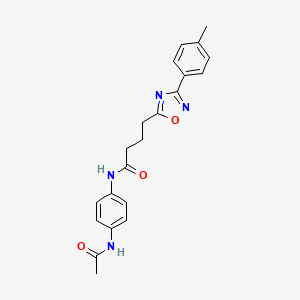
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is thought to involve its ability to bind to and remove excess metal ions, particularly copper and zinc, from the brain. These metal ions have been shown to play a role in the development of neurodegenerative diseases by promoting the formation of toxic protein aggregates. By removing these metal ions, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide may help to prevent the formation of these toxic aggregates and reduce the damage to brain cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to remove excess metal ions from the brain, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve synaptic function, reduce inflammation, and promote neuronal survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a relatively new drug and there is still much that is unknown about its long-term effects and potential side effects. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a small molecule drug and may not be suitable for all types of research.
Zukünftige Richtungen
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide. One area of interest is the development of new formulations of the drug that can be targeted to specific regions of the brain. Another area of interest is the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to determine the long-term safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in humans.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine and butyric anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been studied extensively for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In Alzheimer's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the levels of toxic beta-amyloid plaques in the brain, which are believed to be a key contributor to the development of the disease. In Huntington's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the accumulation of mutant huntingtin protein, which is the underlying cause of the disease. In Parkinson's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve motor function and reduce the levels of toxic alpha-synuclein protein in the brain.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-6-17(21)20(9-5-2)12-14-10-13-11-15(23-3)7-8-16(13)19-18(14)22/h7-8,10-11H,4-6,9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPYKHKOJLQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCC)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)









![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)


